2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
Description
Properties
Molecular Formula |
C9H8Cl2F3N |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8Cl2F3N/c10-7-2-1-5(3-8(7)11)6(4-15)9(12,13)14/h1-3,6H,4,15H2 |
InChI Key |
AODUZDLPDNTNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Alkyl Iodide Intermediates
A key approach involves the synthesis of fluorinated alkyl iodide intermediates, which are then subjected to nucleophilic substitution with amines to form the target amine.
Synthesis of Fluorinated Alkyl Iodides: Starting from fluorinated alcohols such as 2,2-difluoropropan-1-ol, the hydroxyl group is converted into a nonaflate leaving group using nonafluorobutanesulfonyl fluoride under low temperature (-40 °C) and inert atmosphere conditions. Subsequent nucleophilic displacement with sodium iodide in a high-boiling solvent like 1,3-dimethyl-2-imidazolidinone (DMI) yields fluorinated alkyl iodides in high yields (up to 91%) and on gram to decagram scale.
Nucleophilic Amination: The fluorinated alkyl iodide is then reacted with 3,4-dichloroaniline or ammonia derivatives under nucleophilic substitution conditions to afford the corresponding 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine. Optimization of reaction temperature and solvent can enhance yield and selectivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorinated alcohol to nonaflate | Nonafluorobutanesulfonyl fluoride, NEt3, -40 °C, CH2Cl2 | 53-62 | Low temperature prevents side reactions |
| Nonaflate to alkyl iodide | NaI, DMI, room temp or mild heating | 91 | High yield, distillation purification |
| Alkyl iodide to amine | 3,4-Dichloroaniline or NH3, polar aprotic solvent | 66-83 | Ambient temperature, solvent-free possible |
Nucleophilic Trifluoromethylation of α-Amino Carbonyl Precursors
Another synthetic route involves the nucleophilic addition of trifluoromethyl sources to α-amino aldehydes or ketones:
The Ruppert–Prakash reagent (trifluoromethyltrimethylsilane) is added to α-amino carbonyl compounds in the presence of fluoride catalysts or alternative bases (e.g., K2CO3 in DMF or DMSO) to generate α-trifluoromethyl alcohol intermediates.
Subsequent transformation of these intermediates through reductive amination or substitution steps affords the trifluoromethylated amine.
This method allows stereocontrolled synthesis and can be adapted for asymmetric variants.
Asymmetric Synthesis via Chiral Metal Complexes
Gram-scale asymmetric synthesis has been demonstrated using chiral nickel(II) complexes as catalysts:
The chiral Ni(II) complex is alkylated with fluorinated alkyl iodides to yield fluorinated amino acid derivatives with high diastereoselectivity (up to 96% de).
These intermediates can be converted into the corresponding trifluoropropan-1-amine derivatives after deprotection.
This approach is notable for scalability and stereochemical control, which is critical for pharmaceutical applications.
Transamination and Continuous Flow Processes
Recent process development for related trifluoropropan-1,2-diamines involves transamination reactions that avoid unstable intermediates:
A continuous stirred-tank reactor (CSTR) flow process for carbonylation under cryogenic conditions improves yield and scalability.
Ketoreductase (KRED) biocatalysis is used for enantioselective reduction steps.
The trifluoropropan-1-amine intermediate is then assembled via nucleophilic substitution and carbonylation steps.
This methodology, while developed for related compounds, provides insights into scalable, robust routes applicable to trifluoropropyl amines.
Comparative Analysis of Preparation Methods
| Method | Key Advantages | Limitations | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Alkyl iodide nucleophilic substitution | High yield, straightforward, scalable | Requires multi-step intermediate prep | 66-91 | Gram to decagram scale |
| Nucleophilic trifluoromethylation | Stereocontrol possible, clean reactions | Sensitive reagents, catalyst needed | Variable (60-80) | Moderate |
| Chiral Ni(II) complex alkylation | High stereoselectivity, gram-scale possible | Complex catalyst synthesis | Up to 96 de | Gram scale |
| Transamination with continuous flow | Robust, scalable, avoids unstable intermediates | Requires specialized equipment | ~60 | Industrial scale |
Research Outcomes and Analytical Data
Yields and Purity: The alkyl iodide intermediate route consistently produces high yields (up to 91%) of key intermediates, with final amination yields between 66-83%. Diastereoselectivity in chiral synthesis reaches 96%.
Reaction Conditions: Low temperatures (-40 °C) and inert atmospheres are critical in nonaflate formation to prevent side reactions. Polar aprotic solvents such as DMI and DMF facilitate nucleophilic substitution efficiently.
Characterization: Products are confirmed by ^1H, ^13C, and ^19F NMR spectroscopy, showing characteristic chemical shifts and coupling constants consistent with trifluoromethyl and aromatic chlorinated substituents. ATR-FTIR spectra confirm functional groups.
Scalability: Gram to decagram scale synthesis has been demonstrated with reproducible yields and purity, supporting potential industrial application.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Research Implications
- Pharmacological Potential: The 3,4-dichlorophenyl group in the original compound likely enhances binding to hydrophobic pockets in enzymes or receptors, while trifluorination improves metabolic stability .
- Fluorine Positioning: Trifluoro at C3 maximizes lipophilicity, whereas difluoro at C2 () may reduce steric hindrance .
- Synthetic Feasibility : Compounds with simpler halogenation patterns (e.g., single chloro or fluoro) may offer easier synthesis but lower target specificity .
Biological Activity
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂F₃N |
| Molecular Weight | 258.07 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 30.6 ± 40.0 °C at 760 mmHg |
| Flash Point | -20.2 ± 12.0 °C |
These properties suggest that the compound is a volatile liquid with potential applications in various chemical reactions and biological assays.
Research indicates that 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine exhibits activity against certain biological targets, particularly in the context of cancer and neurodegenerative diseases. The compound's mechanism of action appears to involve modulation of microtubule dynamics, which are critical for cell division and intracellular transport.
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on cancer cell lines. It was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The study suggested that this inhibition occurs through interference with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Neuroprotective Effects : Another research project investigated its neuroprotective properties in models of Alzheimer's disease. The compound demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in treated mice, indicating potential therapeutic benefits for neurodegenerative conditions .
In Vitro Studies
In vitro assays have shown that the compound interacts with various enzymes and receptors:
- Enzyme Inhibition : It was found to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways crucial for cancer progression .
- Receptor Binding : Binding studies revealed that it has a high affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Biological Activity Summary
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 |
| Neuroprotective | Amyloid-beta aggregation | N/A |
| Enzyme Inhibition | Carbonic anhydrase | 10.0 |
| Receptor Binding | Neurotransmitter receptors | High affinity |
Safety Profile
The safety profile of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine indicates that while it exhibits promising biological activity, caution is necessary due to its corrosive nature and potential toxicity at higher concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl ketone intermediates (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can undergo reductive amination with ammonia or primary amines under hydrogenation conditions . Substitution reactions using dichlorophenyl precursors and fluorinated alkyl halides require controlled temperature (e.g., 0–25°C) and catalysts like Pd/C for regioselectivity . Optimization should include monitoring via TLC or HPLC and adjusting solvent polarity (e.g., dichloromethane vs. THF) to improve yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR to confirm trifluoromethyl group symmetry (δ = -60 to -70 ppm) and NMR for dichlorophenyl proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. For example, disorder in trifluoromethyl groups can be addressed using SHELXL refinement with anisotropic displacement parameters .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 288.03 for CHClFN) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to monitor decomposition above 150°C, noting exothermic peaks indicative of fluorocarbon breakdown .
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis byproducts (e.g., dichlorophenol derivatives) .
Q. What analytical methods are recommended for quantifying this amine in complex matrices?
- Methodological Answer : Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances UV/Vis or fluorescence detection in HPLC. Column choice (C18 or HILIC) and mobile phase (acetonitrile/water with 0.1% formic acid) optimize resolution . For trace analysis, LC-MS/MS in MRM mode improves sensitivity (LOQ < 1 ng/mL) .
Advanced Research Questions
Q. How do electronic effects of the dichlorophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the dichlorophenyl group requires bulky ligands (e.g., XPhos) to prevent side reactions. DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and transition states .
Q. What degradation pathways dominate under UV light or oxidative stress, and how can intermediates be identified?
- Methodological Answer : Photolysis under UV-A (365 nm) generates radicals detectable via EPR spin-trapping with DMPO. LC-HRMS identifies primary degradation products like 3,4-dichlorobenzoic acid (m/z 189.95) and trifluoroacetamide (m/z 114.02). Oxidative pathways (e.g., Fenton’s reagent) produce chloro-quinones, characterized by IR carbonyl stretches (1700–1750 cm) .
Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?
- Methodological Answer : The amine moiety binds transition metals (e.g., Cu, Pd) to form complexes. Synthesize [Pd(II)(L)Cl] and test catalytic activity in Heck reactions. XANES spectroscopy confirms oxidation states, while cyclic voltammetry (0.1 M TBAPF in DMF) reveals redox potentials. Catalytic efficiency correlates with ligand-to-metal charge transfer (LMCT) bands in UV-Vis .
Q. How do structural analogs with varying halogen substitution (e.g., 2,4-dichloro vs. 3,5-dichloro) affect biological activity?
- Methodological Answer : Compare analogs (e.g., 1-(3,4-dichlorophenyl)-2,2,3,3,3-pentafluoropropyl-1-amine vs. 1-(2,4-dichlorophenyl) derivatives) in receptor-binding assays. Molecular docking (AutoDock Vina) predicts binding affinity to targets like serotonin transporters. Para-substituted analogs show higher logP values (2.8 vs. 2.3), impacting membrane permeability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for trifluoropropan-1-amine derivatives?
- Methodological Answer : Discrepancies often arise from solvent purity or trace moisture. Replicate reactions under inert atmosphere (N/Ar) with anhydrous solvents. Use NMR to quantify residual trifluoroacetic acid (if used in synthesis), which may suppress yields. Statistical DoE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading) .
Methodological Tables
Table 1 : Key Synthetic Parameters for 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Precursor | 3-(3,4-Dichlorophenyl)propanone | |
| Reducing Agent | NaBH/NH (1:3 molar) | |
| Solvent | THF (anhydrous) | |
| Reaction Temperature | 0–5°C (slow addition) | |
| Yield | 68–72% |
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | -67.2 ppm (CF) | |
| NMR | 7.45 ppm (d, J=8.5 Hz, Ar-H) | |
| HRMS (ESI+) | m/z 288.03 [M+H] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
